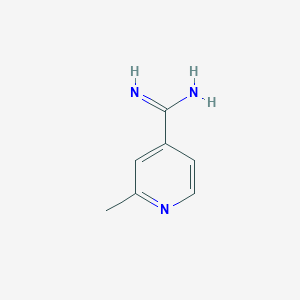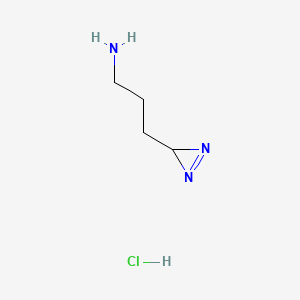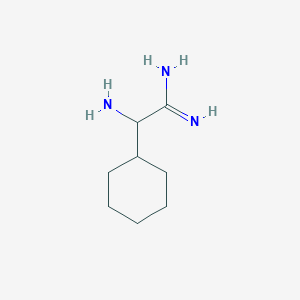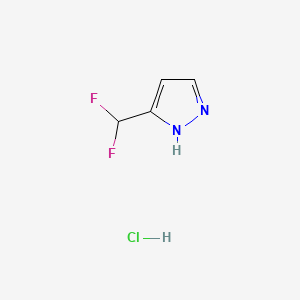
2-Methylpyridine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyridine-4-carboximidamide is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the second position and a carboximidamide group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyridine-4-carboximidamide can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. Another method involves the use of 2-methylpyridine-4-carboxylic acid as a starting material, which is then converted to the carboximidamide derivative through a series of steps involving activation and amidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to amine or other reduced forms.
Substitution: The methyl group and the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Methylpyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylpyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Methylpyridine-4-carboximidamide can be compared with other similar compounds, such as:
2-Methylpyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group and exhibits different chemical reactivity and applications.
2-Amino-4-methylpyridine: This compound has an amino group at the fourth position and is used in different chemical and biological contexts.
4-Methylpyridine: Lacking the carboximidamide group, this compound has distinct properties and uses.
Propriétés
Formule moléculaire |
C7H9N3 |
|---|---|
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
2-methylpyridine-4-carboximidamide |
InChI |
InChI=1S/C7H9N3/c1-5-4-6(7(8)9)2-3-10-5/h2-4H,1H3,(H3,8,9) |
Clé InChI |
GVXCPRHHIDGVBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)

![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)

![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)


![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)

